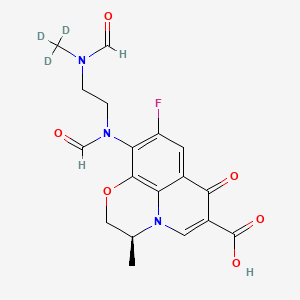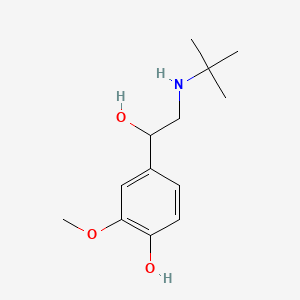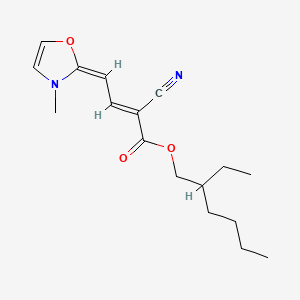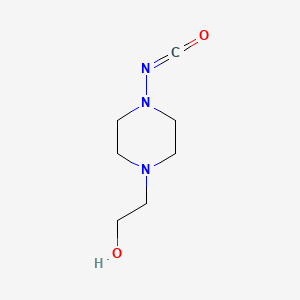
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is a labeled analogue of N,N’-Desethylene-N,N’-diformyl Levofloxacin, which is an impurity of Levofloxacin. This compound is primarily used in proteomics research and is characterized by its molecular formula C18H15D3FN3O6 and a molecular weight of 394.37 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 involves the formylation of the desethylene derivative of Levofloxacin. The reaction typically requires formylating agents such as formic acid or formyl chloride under controlled conditions to ensure the selective formation of the diformylated product .
Industrial Production Methods: Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for scale-up. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.
Substitution: Nucleophilic substitution reactions can replace the formyl groups with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxymethyl derivatives .
Aplicaciones Científicas De Investigación
N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is extensively used in scientific research, particularly in:
Chemistry: As a reference standard for studying the degradation products of Levofloxacin.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: To investigate the pharmacokinetics and metabolism of Levofloxacin and its derivatives.
Industry: As a quality control standard in the production of Levofloxacin and related pharmaceuticals
Mecanismo De Acción
The mechanism of action of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is related to its parent compound, Levofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Levofloxacin: The parent compound, widely used as an antibiotic.
N,N’-Desethylene Levofloxacin: A derivative lacking the formyl groups.
N,N’-Diformyl Levofloxacin: A derivative with formyl groups but without deuterium labeling
Uniqueness: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques for studying the pharmacokinetics and metabolism of Levofloxacin derivatives .
Propiedades
IUPAC Name |
(2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKHJLTWLBPPN-XBKOTWQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN(C=O)C1=C(C=C2C3=C1OC[C@@H](N3C=C(C2=O)C(=O)O)C)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

